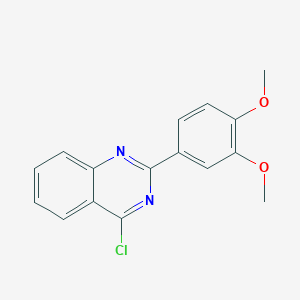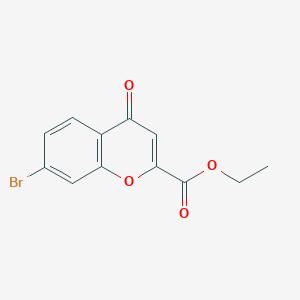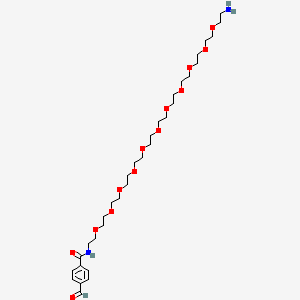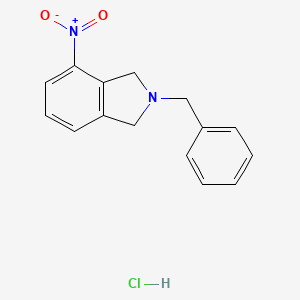
4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The presence of a chloro group and dimethoxyphenyl substituents in this compound enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyaniline with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazolines with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
4-Chloro-2-(3,4-dimethoxyphenyl)quinazoline is unique due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the chloro group and dimethoxyphenyl moiety provides distinct pharmacological properties compared to other quinazoline derivatives .
Propriétés
Formule moléculaire |
C16H13ClN2O2 |
|---|---|
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
4-chloro-2-(3,4-dimethoxyphenyl)quinazoline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-7-10(9-14(13)21-2)16-18-12-6-4-3-5-11(12)15(17)19-16/h3-9H,1-2H3 |
Clé InChI |
XAVAEYVEPRFAJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)






![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)


